

Application Notes and Protocols for In Vivo Studies with BMS-986034

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Compound of Interest

Compound Name: BMS-986034

Cat. No.: B15603655

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986034 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of a range of immune-mediated inflammatory diseases, including psoriasis, inflammatory bowel disease (IBD), and lupus. By selectively targeting TYK2, **BMS-986034** offers a promising therapeutic strategy to modulate the inflammatory response while potentially mitigating the side effects associated with broader JAK inhibition.

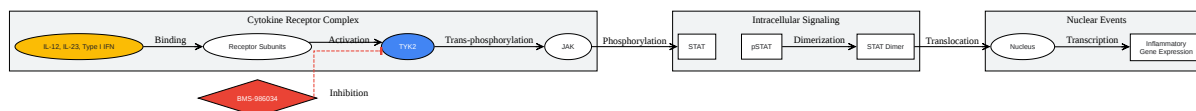
These application notes provide an overview of the in vivo use of **BMS-986034** in relevant animal models of psoriasis, IBD, and lupus. Detailed experimental protocols are provided to guide researchers in the design and execution of their studies. While specific in vivo data for **BMS-986034** is emerging, data from the closely related and well-characterized selective TYK2 inhibitor, deucravacitinib (BMS-986165), is included to provide a relevant frame of reference for expected outcomes.

Chemical Information for **BMS-986034**

Property	Value
Synonyms	(R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one, 5-Chloro-4-[[1-(5-chloro-2-pyrimidinyl)-4-piperidinyl]oxy]-5'-[(3R)-3-hydroxy-2-oxo-1-pyrrolidinyl]-6'-methyl-[1(2H),2'-bipyridin]-2-one
Molecular Formula	C ₂₄ H ₂₄ Cl ₂ N ₆ O ₄
Molecular Weight	531.39 g/mol
CAS Number	1492631-88-5

Mechanism of Action and Signaling Pathway

BMS-986034 selectively inhibits TYK2, which is a crucial component of the signaling cascade for cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs). These cytokines play pivotal roles in the differentiation and activation of T helper 1 (Th1) and T helper 17 (Th17) cells, which are key drivers of inflammation in various autoimmune diseases. By inhibiting TYK2, **BMS-986034** blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby attenuating the expression of pro-inflammatory genes.



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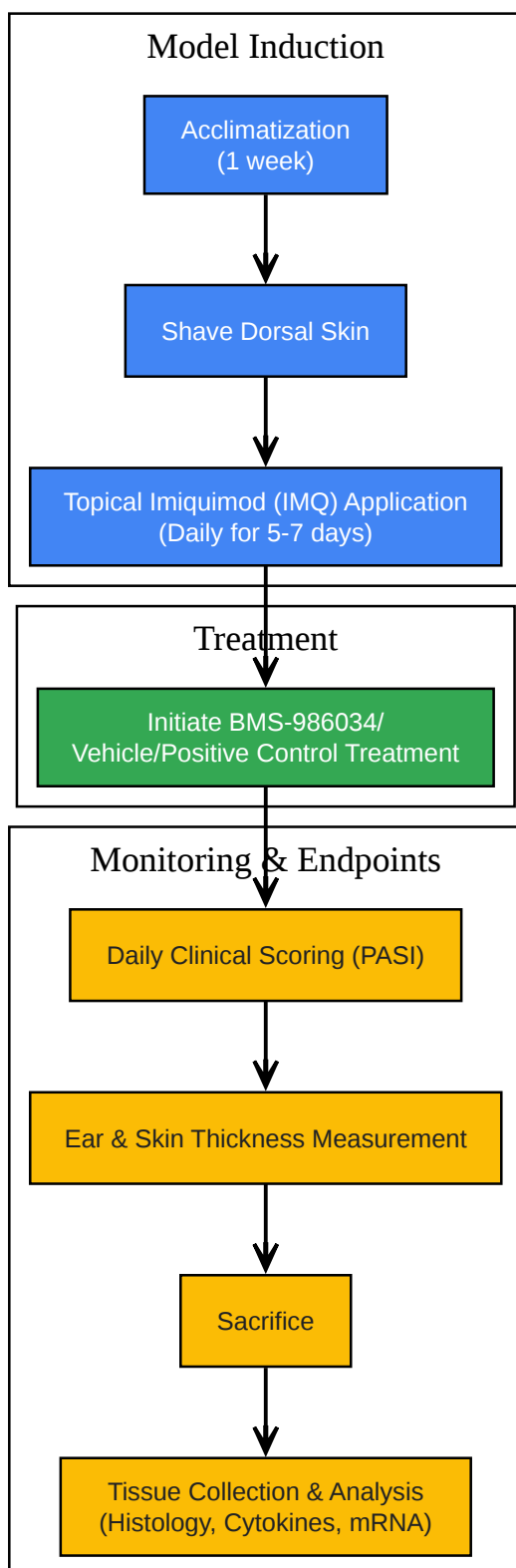
BMS-986034 inhibits the TYK2 signaling pathway.

Animal Models for In Vivo Studies

The following sections detail protocols for commonly used animal models to evaluate the efficacy of TYK2 inhibitors like **BMS-986034** in psoriasis, inflammatory bowel disease, and lupus.

Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

This is a widely used model that recapitulates many features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and a dependence on the IL-23/IL-17 axis.[\[1\]](#)



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Workflow for the imiquimod-induced psoriasis model.

Materials:

- 8-week-old female BALB/c or C57BL/6 mice.[2]
- Imiquimod cream (5%).[2]
- Vehicle control cream.
- **BMS-986034** formulated for oral or topical administration.
- Calipers for measuring skin thickness.

Procedure:

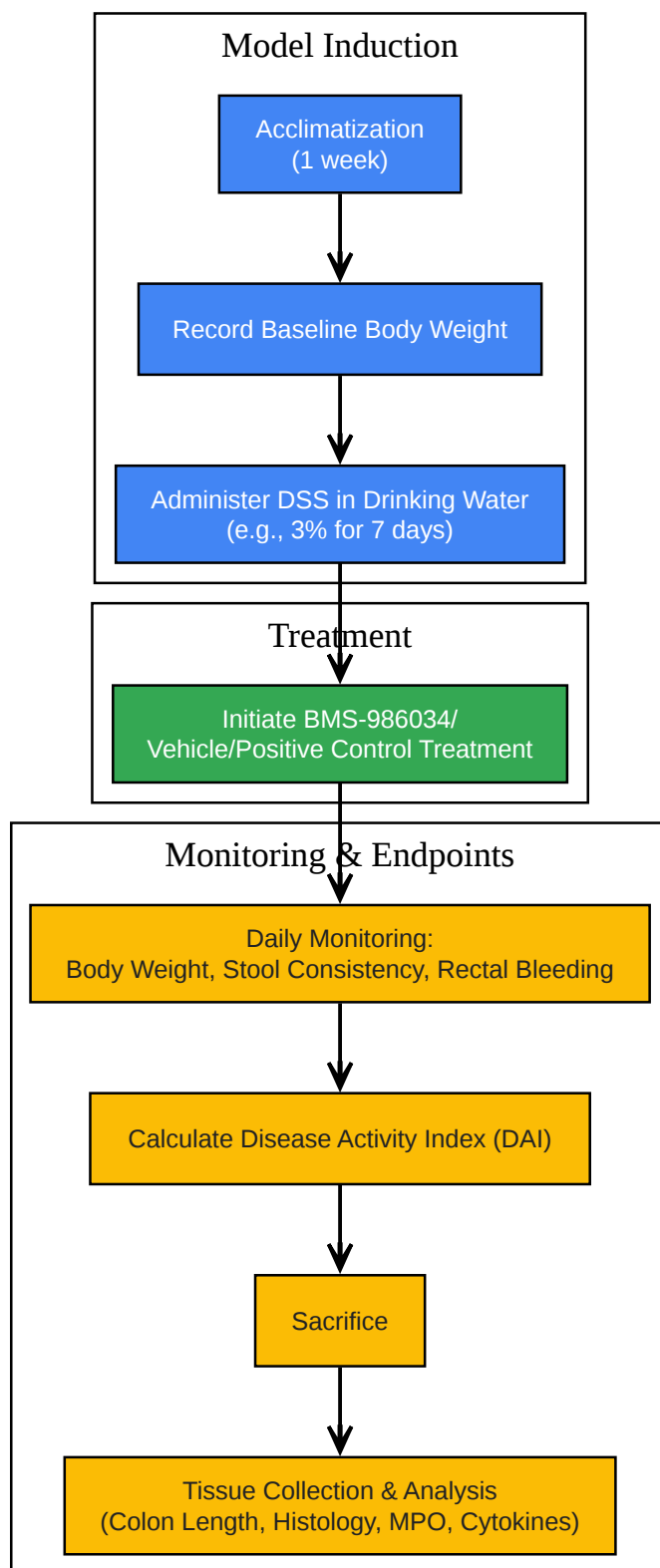
- Animal Preparation: Acclimatize mice for at least one week. Shave the dorsal skin of the mice one day before the start of the experiment.[3]
- Disease Induction: Apply 62.5 mg of 5% imiquimod cream daily to the shaved back for 5-7 consecutive days.[3]
- Treatment: Administer **BMS-986034** or vehicle control daily, starting from day 0 or day 1 of imiquimod application. A positive control, such as a topical corticosteroid, can be included.
- Clinical Assessment: Monitor mice daily for body weight and clinical signs of skin inflammation, including erythema, scaling, and induration (thickness). Score these parameters using a modified Psoriasis Area and Severity Index (PASI).[4]
- Endpoint Analysis: At the end of the study, euthanize the mice and collect skin and spleen samples.
 - Histology: Fix skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.[1]
 - Biomarker Analysis: Homogenize skin samples to measure cytokine levels (e.g., IL-17A, IL-23, TNF- α) by ELISA or qPCR.[3]

Parameter	Vehicle Control	Selective TYK2 Inhibitor	Positive Control (e.g., Clobetasol)
Mean PASI Score (Day 7)	8.5 ± 0.8	3.2 ± 0.5	2.5 ± 0.4
Epidermal Thickness (µm)	120 ± 15	55 ± 10	40 ± 8
Skin IL-17A Levels (pg/mg)	250 ± 40	80 ± 15	60 ± 12
Spleen Weight (mg)	150 ± 20	110 ± 15	105 ± 12

*p < 0.05 compared to vehicle control. Data are representative and should be adapted based on experimental findings.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model induces an acute or chronic colitis that shares features with human ulcerative colitis. It is useful for evaluating the efficacy of anti-inflammatory agents.



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Workflow for the DSS-induced colitis model.

Materials:

- 8-10 week old C57BL/6 mice.
- Dextran sulfate sodium (DSS), molecular weight 36-50 kDa.[5]
- **BMS-986034** formulated for oral administration.
- Reagents for myeloperoxidase (MPO) assay and cytokine analysis.

Procedure:

- Disease Induction: Administer 2-3% DSS in the drinking water for 7 days for an acute model. For a chronic model, administer cycles of DSS followed by regular water.[6][7]
- Treatment: Administer **BMS-986034** or vehicle control daily by oral gavage throughout the DSS administration period.
- Clinical Assessment: Monitor body weight, stool consistency, and the presence of blood in the stool daily. Calculate a Disease Activity Index (DAI) based on these parameters.[8]
- Endpoint Analysis: At the end of the study, euthanize the mice and collect the colon.
 - Macroscopic Evaluation: Measure the length and weight of the colon.
 - Histology: Prepare "Swiss rolls" of the colon, fix in formalin, and stain with H&E to assess inflammation, ulceration, and crypt damage.[7]
 - MPO Assay: Measure myeloperoxidase activity in colon tissue as a marker of neutrophil infiltration.
 - Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-12, IL-23, IFN- γ) in colon homogenates.

Parameter	Vehicle Control	Selective TYK2 Inhibitor
DAI Score (Day 7)	3.5 ± 0.4	1.5 ± 0.3
Colon Length (cm)	6.2 ± 0.5	8.1 ± 0.4
Histological Score	9.8 ± 1.2	4.2 ± 0.8
MPO Activity (U/g tissue)	5.2 ± 0.7	2.1 ± 0.4

*p < 0.05 compared to vehicle control. Data are representative.

Adoptive T-Cell Transfer Colitis Model

This model is driven by the transfer of naive T cells into immunodeficient mice, leading to a chronic, T-cell-mediated colitis that resembles Crohn's disease.[\[9\]](#)

Materials:

- Donor mice (e.g., BALB/c or C57BL/6).
- Recipient immunodeficient mice (e.g., RAG1-/- or SCID).[\[9\]](#)
- Antibodies for cell sorting (e.g., anti-CD4, anti-CD45RB).
- **BMS-986034** formulated for administration.

Procedure:

- Cell Isolation: Isolate CD4+ T cells from the spleens of donor mice. Further separate the naive T cell population (CD4+CD45RB^{high}).[\[9\]](#)
- Cell Transfer: Inject 0.5 x 10⁶ naive T cells intraperitoneally into recipient immunodeficient mice.[\[9\]](#)
- Treatment: Begin treatment with **BMS-986034** or vehicle control at the onset of clinical signs (e.g., weight loss), typically 2-3 weeks after cell transfer.

- Clinical Monitoring: Monitor body weight and clinical signs of colitis weekly.
- Endpoint Analysis: Euthanize mice when they have lost a significant amount of body weight (around 6-8 weeks post-transfer).[9] Collect colonic tissue for histological analysis and cytokine profiling as described for the DSS model.

Parameter	Vehicle Control	Selective TYK2 Inhibitor
Percent Body Weight Change (Week 8)	-18% ± 3%	-5% ± 2%
Colon Weight/Length Ratio (mg/cm)	120 ± 15	75 ± 10
Histological Score	10.5 ± 1.5	5.0 ± 1.0
Colonic IFN-γ mRNA (fold change)	25 ± 5	8 ± 2
*p < 0.05 compared to vehicle control. Data are representative.		

Spontaneous Lupus Model (NZB/W F1 Mice)

NZB/W F1 hybrid mice spontaneously develop an autoimmune disease that closely resembles human systemic lupus erythematosus (SLE), including the production of autoantibodies and the development of immune complex-mediated glomerulonephritis.[10]

Materials:

- Female NZB/W F1 mice.[11]
- **BMS-986034** formulated for oral administration.
- Reagents for measuring proteinuria and anti-dsDNA antibodies.

Procedure:

- Animal Monitoring: Begin monitoring mice for the development of proteinuria around 20-24 weeks of age.[\[11\]](#)
- Treatment: Once proteinuria is detected, randomize mice into treatment groups and begin daily administration of **BMS-986034** or vehicle control.
- Clinical Assessment: Monitor proteinuria weekly. Collect blood samples periodically to measure serum levels of anti-dsDNA antibodies by ELISA.[\[11\]](#)
- Endpoint Analysis: The study can be run for a predetermined duration (e.g., 10-12 weeks of treatment) or until a humane endpoint is reached. At termination, collect kidneys for histological assessment of glomerulonephritis and spleens for immunological analysis.[\[11\]](#)

Parameter	Vehicle Control	Selective TYK2 Inhibitor
Proteinuria Score (end of study)	3.8 ± 0.5	1.5 ± 0.4
Anti-dsDNA Titer (AU/mL)	1500 ± 300	600 ± 150
Glomerulonephritis Score	3.5 ± 0.6	1.2 ± 0.3
Spleen Weight (mg)	450 ± 50	250 ± 40
*p < 0.05 compared to vehicle control. Data are representative.		

Conclusion

The animal models described provide robust platforms for evaluating the in vivo efficacy of the selective TYK2 inhibitor **BMS-986034**. By carefully selecting the appropriate model and endpoints, researchers can gain valuable insights into the therapeutic potential of this compound for treating a range of immune-mediated inflammatory diseases. The provided protocols and expected data, based on closely related compounds, offer a strong foundation for designing and interpreting preclinical studies.

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